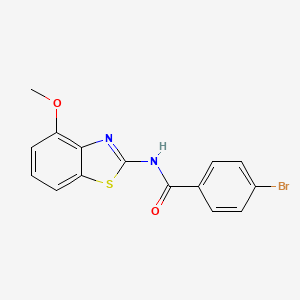

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a bromine atom. The benzothiazole ring contains sulfur and nitrogen atoms .

Aplicaciones Científicas De Investigación

Antibacterial Potential

Benzothiazole derivatives, including “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This wide range of inhibition makes them a promising candidate for the development of novel antibiotics .

Antimicrobial Activity

The antimicrobial resistance (AMR) is a worldwide concern among infectious diseases due to increased mortality, morbidity, and treatment cost . Benzothiazole derivatives have shown potential in combating this issue. They have displayed antimicrobial activity and are being considered for the development of novel antimicrobial molecules .

Inhibitor of Anaplastic Lymphoma Kinase (ALK)

“4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” can be used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase that, when mutated or expressed in certain types of cancer, can drive the development and progression of cancer .

Rho Kinase Inhibitor

This compound is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . Rho kinases are enzymes that play a significant role in cell motility, proliferation, and apoptosis. Therefore, their inhibition can be beneficial in the treatment of various diseases, including cancer .

Antiviral Activity

Indole derivatives, which share a similar structure with benzothiazole derivatives, have shown antiviral activity . While specific antiviral activity of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” has not been reported, the structural similarity suggests potential in this area .

Anti-inflammatory Activity

Again, indole derivatives have demonstrated anti-inflammatory activity . Given the structural similarity, “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” may also possess anti-inflammatory properties .

Safety and Hazards

The specific safety and hazard information for “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Mecanismo De Acción

Target of Action

Related compounds such as benzamides and thiazoles have been reported to interact with various biological targets . For instance, N-Methylbenzamide, a related compound, is a potent inhibitor of PDE10A, a phosphodiesterase found abundantly in brain tissue .

Mode of Action

The molecular interactions of similar compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Related compounds have been shown to exhibit diverse biological activities, affecting various biochemical pathways .

Result of Action

Related compounds have been shown to exhibit significant activity against various biological targets .

Propiedades

IUPAC Name |

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOYELJXYXAXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)

![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)

![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)

![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)